

# The Role of NR-V04 in Modulating Immune Cell Populations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

NR-V04, a first-in-class proteolysis-targeting chimera (PROTAC), has emerged as a potent modulator of the tumor microenvironment (TME) by targeting the nuclear receptor NR4A1 for degradation. This technical guide provides an in-depth overview of the mechanism of action of NR-V04 and its profound impact on various immune cell populations. Through the degradation of NR4A1, NR-V04 orchestrates a shift in the TME from an immunosuppressive to an anti-tumorigenic state, primarily by augmenting the populations of tumor-infiltrating B cells and effector T cells while concurrently reducing myeloid-derived suppressor cells. This guide will detail the experimental evidence, key signaling pathways, and methodologies utilized to elucidate the immunomodulatory functions of NR-V04, offering valuable insights for researchers and professionals in the field of cancer immunotherapy.

#### Introduction

The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression and response to therapy. A key challenge in cancer immunotherapy is overcoming the immunosuppressive nature of the TME. The nuclear receptor NR4A1 has been identified as a crucial regulator in maintaining this immunosuppressive state.[1][2] NR-V04, a PROTAC designed to specifically degrade NR4A1, represents a novel therapeutic strategy to dismantle this immunosuppression and unleash a



potent anti-tumor immune response.[1] This document serves as a comprehensive resource on the mechanisms by which **NR-V04** modulates immune cell populations.

#### **Mechanism of Action of NR-V04**

NR-V04 is a heterobifunctional molecule that induces the degradation of NR4A1.[1] It functions by simultaneously binding to NR4A1 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a component of the cellular protein degradation machinery.[3][4] This proximity-induced ternary complex formation leads to the polyubiquitination of NR4A1, marking it for degradation by the proteasome.[3][5] The degradation of NR4A1 is rapid, occurring within hours of treatment in vitro, and is sustained for several days in vivo.[1] This targeted degradation effectively removes a key transcriptional regulator that governs the function of multiple immune cell types within the TME.[3][4]

#### **Signaling Pathway**

The degradation of NR4A1 by **NR-V04** relieves the suppression of key signaling pathways in immune cells, particularly the T cell receptor (TCR) and B cell receptor (BCR) signaling pathways.[3][6] Gene set enrichment analysis has revealed an inverse correlation between NR4A1 expression and the activity of these crucial immune signaling cascades.[3]





Click to download full resolution via product page

Caption: Mechanism of NR-V04 and its impact on immune signaling.



### **Modulation of Immune Cell Populations**

Treatment with **NR-V04** leads to a significant remodeling of the immune cell landscape within the tumor microenvironment. The most prominent effects are observed in B cell, T cell, and myeloid-derived suppressor cell populations.[3][7][8]

#### **Induction of Tumor-Infiltrating B Cells (TI-B cells)**

A key and unexpected finding of **NR-V04** treatment is the substantial increase in tumor-infiltrating B cells.[1][3] This effect is observed in multiple melanoma mouse models.[4] The induced B cell population primarily consists of plasmablasts, which are known for their early and rapid antibody responses.[3] Furthermore, **NR-V04** treatment enhances the expression of BCR isotypes IgD+IgM- and IgD+IgM+, suggesting a heightened B cell response to tumor antigens.[3] The anti-tumor efficacy of **NR-V04** is completely abrogated in B cell-deficient mice, highlighting the critical role of these cells in the therapeutic response.[3]

#### **Enhancement of T Cell Effector Functions**

NR-V04 treatment also positively impacts T cell populations. Specifically, it leads to an increase in effector memory CD8+ T cells (Tem) in both the spleen and tumors.[6] The degradation of NR4A1 in T cells is thought to reverse T cell exhaustion, a state of dysfunction commonly observed in the TME.[4] Depletion of CD8+ T cells diminishes the therapeutic efficacy of NR-V04, underscoring their contribution to the anti-tumor response.[4]

## Reduction of Myeloid-Derived Suppressor Cells (MDSCs)

In addition to promoting anti-tumor immune cells, **NR-V04** also curtails immunosuppressive cell populations. Treatment with **NR-V04** results in a significant decrease in monocytic myeloid-derived suppressor cells (m-MDSCs) in both tumors and peripheral blood.[6][7] MDSCs are potent suppressors of T cell and B cell function, and their reduction by **NR-V04** likely contributes to the overall enhancement of the anti-tumor immune response.

#### **Quantitative Data Summary**

The following tables summarize the quantitative effects of **NR-V04** on various immune cell populations as determined by flow cytometry analysis in preclinical melanoma models.



Table 1: Effect of NR-V04 on Tumor-Infiltrating B Cells in B16F10 Melanoma Model

| Cell Population | Vehicle Control (%) | NR-V04 Treatment<br>(%) | Fold Change |
|-----------------|---------------------|-------------------------|-------------|
| B220+ cells     | 14.7                | 30.1                    | ~2.05       |
| Plasmablasts    | Not specified       | Significantly Increased | -           |
| IgD+IgM-        | Not specified       | Increased               | -           |
| IgD+IgM+        | Not specified       | Increased               | -           |

Data from flow cytometry analysis of tumors from B16F10 melanoma-bearing mice treated with 1.8 mg/kg NR-V04.[3]

Table 2: Effect of NR-V04 on Other Immune Cell Populations

| Cell Population                    | Location          | Change with NR-V04<br>Treatment |
|------------------------------------|-------------------|---------------------------------|
| Effector Memory CD8+ T cells (Tem) | Spleen and Tumors | Increased                       |
| Monocytic MDSCs (m-MDSCs)          | Tumors and Blood  | Decreased                       |

Qualitative changes observed in preclinical models following NR-V04 administration.[6][7]

### **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the investigation of **NR-V04**'s immunomodulatory effects.

### In Vivo Murine Tumor Studies and Immune Cell Analysis

Objective: To evaluate the in vivo anti-tumor efficacy of **NR-V04** and its effect on immune cell populations within the TME.

Protocol:



- Tumor Cell Inoculation: Syngeneic mouse melanoma cells (e.g., B16F10 or Yumm1.7) are subcutaneously injected into immunocompetent mice.
- Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
- NR-V04 Administration: Once tumors reach a specified size (e.g., 1 cm in diameter), mice are treated with NR-V04 (e.g., 1.8 mg/kg via intraperitoneal injection) or vehicle control. A typical dosing schedule involves two treatments on day 1 and day 4.[3][6]
- Tissue Collection: At a predetermined endpoint (e.g., day 7), tumors, spleens, and peripheral blood are collected.[6]
- Single-Cell Suspension Preparation: Tumors are mechanically and enzymatically dissociated to generate single-cell suspensions. Spleens are mechanically dissociated, and red blood cells are lysed.
- Flow Cytometry Staining: Single-cell suspensions are stained with a panel of fluorescently-labeled antibodies specific for various immune cell surface markers (e.g., B220 for B cells, CD8 for T cells, CD11b and Ly6C for m-MDSCs).
- Flow Cytometry Analysis: Stained cells are analyzed using a flow cytometer to quantify the percentages of different immune cell populations.

#### **Experimental Workflow Diagram**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy -PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of NR-V04 in Modulating Immune Cell Populations: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603368#the-role-of-nr-v04-in-modulating-immune-cell-populations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com